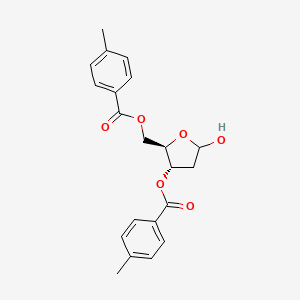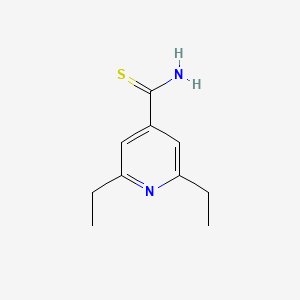
Impureté de Lapatinib 2-Fluoro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lapatinib 2-Fluoro Impurity is a variant of Lapatinib, a drug used to treat certain types of breast cancer . It’s an impurity that can be found in Lapatinib during its synthesis .
Molecular Structure Analysis
The molecular formula of Lapatinib 2-Fluoro Impurity is C29H26ClFN4O4S . The molecular weight is 581.07 . The IUPAC name is N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine .Applications De Recherche Scientifique
J'ai effectué plusieurs recherches pour trouver des informations détaillées sur les applications uniques de « Impureté de Lapatinib 2-Fluoro », également connue sous le nom de « 3-Désfluoro 2-Fluoro Lapatinib ». Cependant, les détails spécifiques que vous recherchez ne sont pas facilement disponibles dans les résultats de la recherche.
Les impuretés de Lapatinib, en général, sont utilisées dans la recherche pharmaceutique pour le développement de produits, le dépôt de demandes d'AND et de DMF, le contrôle de la qualité (CQ), la validation des méthodes et les études de stabilité. Elles jouent également un rôle dans l'identification des impuretés inconnues et l'évaluation du potentiel génotoxique {svg_1}.
Mécanisme D'action
Target of Action
Lapatinib 2-Fluoro Impurity, also known as 3-Desfluoro 2-Fluoro Lapatinib, primarily targets the human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases . These receptors play a crucial role in the regulation of cell growth and survival .
Mode of Action
Lapatinib 2-Fluoro Impurity acts as a tyrosine kinase inhibitor. It binds to the intracellular phosphorylation domain of its targets, HER2 and EGFR, to prevent receptor autophosphorylation upon ligand binding . This inhibits the activation of these receptors, thereby disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of HER2 and EGFR by Lapatinib 2-Fluoro Impurity affects two major downstream signaling pathways: the PI3K/AKT/mTOR pathway and the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway . These pathways are involved in cell growth, survival, and differentiation . The disruption of these pathways by Lapatinib 2-Fluoro Impurity can lead to the inhibition of tumor growth .
Pharmacokinetics
The pharmacokinetics of Lapatinib 2-Fluoro Impurity involves its absorption, distribution, metabolism, and excretion (ADME). Lapatinib is orally administered and has variable bioavailability . It is highly protein-bound (>99%) and is primarily metabolized in the liver, mostly by CYP3A-mediated processes . The elimination half-life of Lapatinib is approximately 24 hours with repeated dosing .
Result of Action
The inhibition of HER2 and EGFR by Lapatinib 2-Fluoro Impurity results in the disruption of cell signaling pathways that regulate cell growth and survival . This leads to the inhibition of tumor growth and enhanced apoptosis . Resistance to lapatinib can occur due to loss-of-function mutations of certain genes, leading to re-activation of the mapk and pi3k pathways .
Action Environment
The action of Lapatinib 2-Fluoro Impurity can be influenced by various environmental factors. For instance, the presence of serum proteins can affect the drug’s binding affinity . Additionally, the drug’s efficacy and stability can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Safety and Hazards
Orientations Futures
While specific future directions for Lapatinib 2-Fluoro Impurity are not provided, research into Lapatinib and its derivatives continues to be a significant area of interest in the treatment of breast cancer . Further indications such as HER2-positive refractory metastatic colorectal cancer may arise in the future .
Analyse Biochimique
Biochemical Properties
Lapatinib 2-Fluoro Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to the ATP-binding site of receptor tyrosine kinases, particularly HER1 and HER2. This binding inhibits the phosphorylation of these receptors, thereby blocking downstream signaling pathways that promote cell proliferation and survival . The interactions of Lapatinib 2-Fluoro Impurity with these receptors are crucial for its inhibitory effects on tumor cell growth.
Cellular Effects
Lapatinib 2-Fluoro Impurity affects various types of cells, particularly cancer cells that overexpress HER1 and HER2 receptors. By inhibiting these receptors, the compound disrupts cell signaling pathways such as the PI3K/AKT and MAPK pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, Lapatinib 2-Fluoro Impurity can influence gene expression and cellular metabolism, further contributing to its anti-cancer effects.
Molecular Mechanism
The molecular mechanism of Lapatinib 2-Fluoro Impurity involves its binding to the ATP-binding site of HER1 and HER2 receptors. This binding prevents the phosphorylation of these receptors, thereby inhibiting their kinase activity . As a result, downstream signaling pathways that promote cell growth and survival are blocked. This inhibition leads to reduced tumor cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lapatinib 2-Fluoro Impurity have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that the inhibitory effects on cellular function can persist, although the extent of inhibition may decrease over time due to degradation of the compound.
Dosage Effects in Animal Models
The effects of Lapatinib 2-Fluoro Impurity vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects.
Metabolic Pathways
Lapatinib 2-Fluoro Impurity is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes, particularly CYP3A4 . This interaction can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of the compound. The metabolism of Lapatinib 2-Fluoro Impurity can lead to the formation of various metabolites, some of which may retain biological activity.
Transport and Distribution
Within cells and tissues, Lapatinib 2-Fluoro Impurity is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its therapeutic efficacy. The compound is known to accumulate in tissues that overexpress HER1 and HER2 receptors, enhancing its inhibitory effects on tumor cells.
Subcellular Localization
The subcellular localization of Lapatinib 2-Fluoro Impurity is primarily within the cytoplasm, where it interacts with receptor tyrosine kinases . The compound may also localize to specific compartments or organelles, depending on targeting signals and post-translational modifications. These localizations can affect the activity and function of the compound, contributing to its overall therapeutic effects.
Propriétés
IUPAC Name |
N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)13-12-32-16-22-8-11-27(39-22)19-6-9-26-23(14-19)29(34-18-33-26)35-21-7-10-28(24(30)15-21)38-17-20-4-2-3-5-25(20)31/h2-11,14-15,18,32H,12-13,16-17H2,1H3,(H,33,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSNUFCAWIGPSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=CC=C5F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
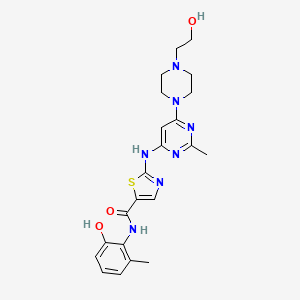
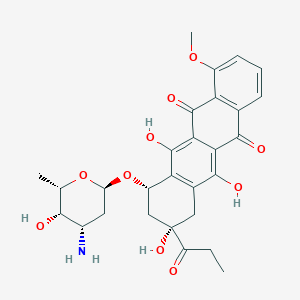

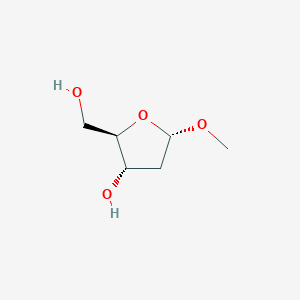
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)
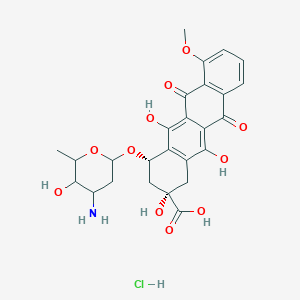
![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)

